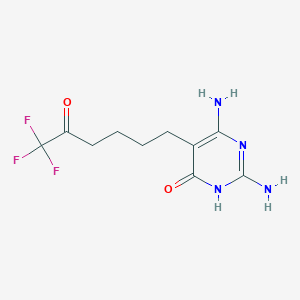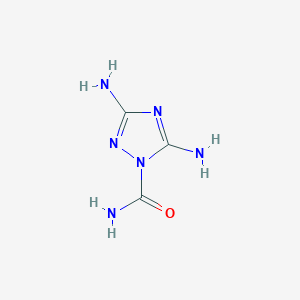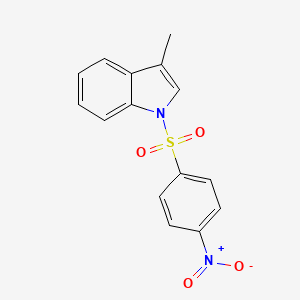
4-benzyl-2-phenylphthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-2-phenylphthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-phenylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common method might include the condensation of benzyl and phenyl derivatives with phthalic anhydride under acidic or basic conditions. The reaction may proceed through the formation of intermediate compounds, followed by cyclization to form the phthalazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions could involve the use of reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the phthalazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phthalazine dioxides, while reduction could produce phthalazine dihydrides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 4-benzyl-2-phenylphthalazin-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylphthalazin-1(2H)-one: Lacks the phenyl group, potentially altering its chemical properties and applications.
2-Phenylphthalazin-1(2H)-one: Lacks the benzyl group, which might affect its reactivity and biological activity.
Phthalazin-1(2H)-one: The parent compound, providing a basis for comparison with substituted derivatives.
Uniqueness
4-Benzyl-2-phenylphthalazin-1(2H)-one is unique due to the presence of both benzyl and phenyl groups, which can influence its chemical reactivity, physical properties, and potential applications. These substituents may enhance its stability, solubility, and interaction with biological targets compared to simpler phthalazine derivatives.
Eigenschaften
CAS-Nummer |
37740-35-5 |
|---|---|
Molekularformel |
C21H16N2O |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-benzyl-2-phenylphthalazin-1-one |
InChI |
InChI=1S/C21H16N2O/c24-21-19-14-8-7-13-18(19)20(15-16-9-3-1-4-10-16)22-23(21)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI-Schlüssel |
WCCMGLRJJDZZKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


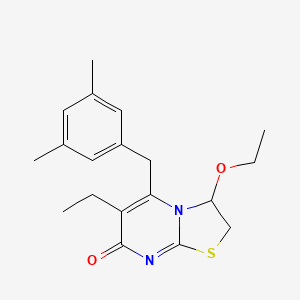
![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)
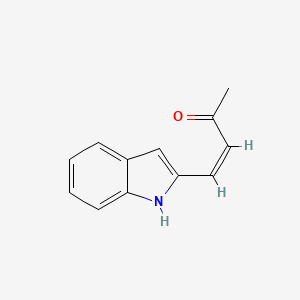
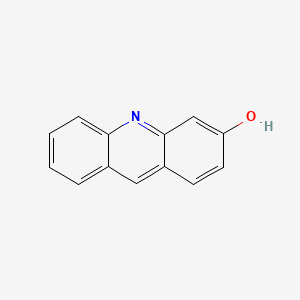
![4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B12908807.png)
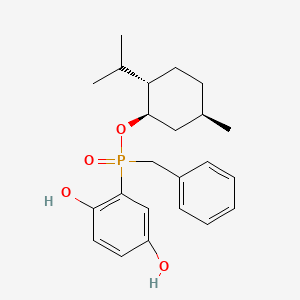
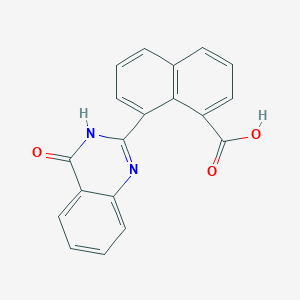
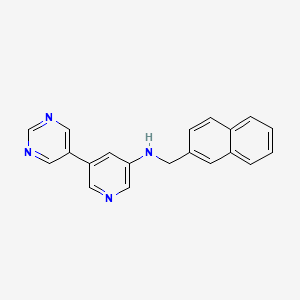
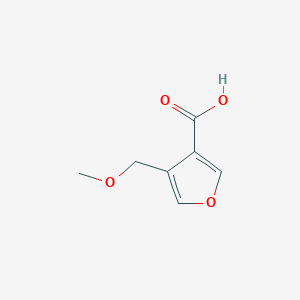

![3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12908831.png)
